molecular formula C12H12N2O B2470319 N-(4-methoxyphenyl)pyridin-4-amine CAS No. 35488-09-6

N-(4-methoxyphenyl)pyridin-4-amine

Cat. No. B2470319
Key on ui cas rn: 35488-09-6
M. Wt: 200.241
InChI Key: INXBNBZNGNIUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04855308

Procedure details

A mixture of 1-(4-pyridinium chloride hydrochloride (10.0 g, 0.04 mol) and p-anisidine (4.9 g, 0.04 mol) is heated at 150° C. until the pyridine stops distilling. The resulting black oil is allowed to cool to room temperature during which time it solidifies. The solid is broken into a powder and repeatedly washed with acetone until the color is light brown. Recrystallization from isopropanol gives the product as a yellow powder, mp 129°-134° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][CH2+:6]=[CH:5][CH:4]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1>N1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:6]2[CH:7]=[CH:8][N:3]=[CH:4][CH:5]=2)=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.[Cl-].N1=CC=[CH2+]C=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
stops distilling
WASH
Type
WASH
Details
repeatedly washed with acetone until the color
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.